molecular formula C19H28O4 B14244051 Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate CAS No. 368884-44-0

Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate

Cat. No.: B14244051
CAS No.: 368884-44-0
M. Wt: 320.4 g/mol
InChI Key: VAXNGKIWCWPQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2,2-dimethylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it embeds itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phthalate: Another phthalate ester used as a plasticizer.

    Dibutyl phthalate: Commonly used in adhesives and personal care products.

    Diisononyl phthalate: Used in the production of flexible PVC.

Uniqueness

Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate is unique due to its specific molecular structure, which provides distinct physical properties such as higher thermal stability and lower volatility compared to other phthalate esters .

Properties

CAS No.

368884-44-0

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate

InChI

InChI=1S/C19H28O4/c1-13-8-9-14(16(20)22-11-18(2,3)4)15(10-13)17(21)23-12-19(5,6)7/h8-10H,11-12H2,1-7H3

InChI Key

VAXNGKIWCWPQOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC(C)(C)C)C(=O)OCC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.